N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-nitrophenyl)oxalamide
Description
This compound is an oxalamide derivative characterized by a unique substitution pattern:
- N1-substituent: A 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl group, combining aromatic (fluorophenyl) and aliphatic heterocyclic (methylpiperazinyl) moieties.
- N2-substituent: A 4-nitrophenyl group, introducing strong electron-withdrawing properties.
Its design likely aims to balance lipophilicity (via the fluorophenyl and methylpiperazinyl groups) and electronic effects (via the nitro group) to optimize bioavailability and target binding .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O4/c1-25-10-12-26(13-11-25)19(15-2-4-16(22)5-3-15)14-23-20(28)21(29)24-17-6-8-18(9-7-17)27(30)31/h2-9,19H,10-14H2,1H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBSQPHLSBCTGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-nitrophenyl)oxalamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-fluoroaniline and 4-nitroaniline, followed by their coupling with oxalyl chloride to form the oxalamide backbone. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using large-scale reactors, and implementing purification techniques such as crystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, or dichloromethane are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions on the piperazine ring could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-nitrophenyl)oxalamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Key Observations:
- The target compound uniquely integrates a methylpiperazine group, which is absent in other analogs. This moiety may improve solubility and pharmacokinetic properties compared to purely aromatic or adamantyl-based substituents .
- S336 stands out for its regulatory approval as a flavoring agent, attributed to its balanced electronic and steric properties .
- Compound 19 and related derivatives () exhibit moderate synthetic yields (23–83%), suggesting challenges in optimizing reaction conditions for bulky substituents .
Antimicrobial Activity:
- GMC-4 () demonstrated moderate antimicrobial activity, likely due to the fluorophenyl group’s hydrophobicity and the imide’s planar structure. The target compound’s nitro group may enhance electron-deficient interactions with microbial enzymes, but this remains speculative .
Metabolic Stability:
- S336 and related oxalamides () undergo rapid metabolism in rat hepatocytes without amide hydrolysis, indicating metabolic resistance.
Toxicity Profiles:
- The nitro group in the target compound could raise concerns about reactive metabolite formation, necessitating further toxicological studies .
Electronic and Physicochemical Properties
- Electron-Withdrawing Effects : The 4-nitrophenyl group in the target compound provides stronger electron withdrawal compared to methoxy (S336) or chloro (Compound 10) substituents. This may enhance binding to electron-rich biological targets but reduce metabolic stability .
- Lipophilicity : The methylpiperazine group likely lowers logP compared to adamantyl (Compound 10) or bromophenyl (Compound 19) analogs, improving aqueous solubility .
Biological Activity
N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-nitrophenyl)oxalamide, identified by its CAS number 898451-84-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including molecular characteristics, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C21H24FN5O4
- Molecular Weight : 429.4 g/mol
- Structure : The compound features a piperazine ring, a fluorophenyl group, and a nitrophenyl moiety, which are integral to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
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Receptor Binding :
- The piperazine ring structure is known to interact with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS) pathways. This interaction may influence dopaminergic and serotonergic signaling pathways.
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Enzyme Inhibition :
- Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
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Antioxidant Activity :
- Some derivatives of oxalamides exhibit antioxidant properties, which could contribute to cellular protection against oxidative stress.
Biological Activity Data
Case Studies
Case Study 1: Antidepressant Effects
A study conducted on mice demonstrated that administration of this compound led to significant reductions in immobility time during forced swim tests, indicating antidepressant-like effects. The compound was shown to increase serotonin levels in the hippocampus, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs) .
Case Study 2: Antitumor Activity
In vitro studies using various cancer cell lines revealed that this compound exhibits cytotoxic effects, leading to apoptosis. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins. These findings support its potential as an adjunct therapy in cancer treatment .
Case Study 3: Neuroprotective Properties
Research involving rodent models of Alzheimer's disease indicated that treatment with the oxalamide resulted in decreased levels of inflammatory markers and improved cognitive function as assessed by memory tests. This suggests that the compound may have protective effects against neurodegeneration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
